Decanol, 10-fluoro-

Description

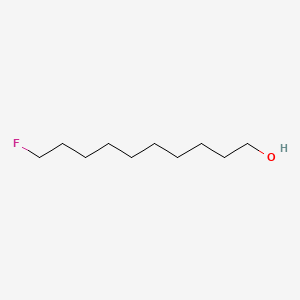

Structure

3D Structure

Properties

IUPAC Name |

10-fluorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21FO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGBNFNBKNPNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCF)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187040 | |

| Record name | Decanol, 10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-64-5 | |

| Record name | Decanol, 10-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanol, 10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 10-fluorodecanol"

An In-Depth Technical Guide to the Synthesis and Characterization of 10-Fluorodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 10-fluorodecanol, a valuable fluorinated long-chain alcohol. The document details a robust synthetic pathway, starting from the readily available 1,10-decanediol, and outlines a suite of analytical techniques for the thorough characterization of the final product. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and high purity. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a reliable source of 10-fluorodecanol for their applications.

Introduction to 10-Fluorodecanol

10-Fluorodecanol (CAS No: 334-64-5) is an organic compound with the chemical formula C10H21FO.[1] It is a colorless to light yellow liquid with a characteristic odor, soluble in many organic solvents such as ethanol and ether.[1] The presence of a terminal fluorine atom imparts unique physicochemical properties to the molecule, making it a valuable intermediate in the synthesis of various specialty chemicals, including dyes, coatings, and pharmaceuticals.[1] Its applications also extend to its use as a solvent and catalyst in organic reactions.[1] This guide provides a detailed protocol for its synthesis and a comprehensive approach to its characterization.

Physicochemical Properties of 10-Fluorodecanol

| Property | Value |

| Molecular Formula | C10H21FO |

| Molar Mass | 176.27 g/mol |

| Melting Point | 22°C |

| Boiling Point | 241.8°C at 760 mmHg |

| Density | 0.9190 g/cm³ |

| Refractive Index | 1.4322 |

Data sourced from ChemBK.[1]

Synthesis of 10-Fluorodecanol

The synthesis of 10-fluorodecanol is most effectively achieved through a two-step process starting from 1,10-decanediol. This involves an initial conversion to 10-bromodecanol, followed by a nucleophilic substitution with a fluoride source.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 10-fluorodecanol involves the disconnection of the C-F bond, leading back to a 10-halodecanol precursor, which can be readily synthesized from 1,10-decanediol.

Caption: Retrosynthetic analysis of 10-fluorodecanol.

Part 1: Synthesis of 10-Bromodecanol from 1,10-Decanediol

This procedure is adapted from established methods for the selective monobromination of diols.[2][3]

Protocol:

-

Reaction Setup: In a two-necked round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,10-decanediol (e.g., 57.47 mmol, 10 g) in toluene (600 mL).[3]

-

Addition of Reagent: Slowly add 48% hydrobromic acid (e.g., 63.21 mmol, 7.15 mL) to the stirred solution.[3]

-

Reflux: Heat the reaction mixture to reflux for 16 hours, collecting the water that azeotropes with toluene in the Dean-Stark trap.[3]

-

Workup: After cooling to room temperature, wash the reaction mixture sequentially with 1 N hydrochloric acid, 2 M aqueous sodium hydroxide, deionized water, and saturated brine.[3]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 15% ethyl acetate in hexane) to yield 10-bromodecanol as a colorless oil.[3] A typical yield is around 93%.[3]

Part 2: Synthesis of 10-Fluorodecanol from 10-Bromodecanol

This step involves a nucleophilic substitution reaction (Finkelstein reaction). The choice of fluorinating agent is critical; potassium fluoride in the presence of a phase-transfer catalyst is a common and effective method.

Protocol:

-

Reaction Setup: To a solution of 10-bromodecanol in a suitable polar aprotic solvent (e.g., acetonitrile), add an excess of spray-dried potassium fluoride and a catalytic amount of a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 or a quaternary ammonium salt).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts and the phase-transfer catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude 10-fluorodecanol by vacuum distillation or flash column chromatography on silica gel to obtain the final product.

Alternative Synthetic Route: Deoxofluorination of 1-Decanol

An alternative approach is the direct conversion of 1-decanol to 1-fluorodecane, followed by a subsequent functional group manipulation to introduce the hydroxyl group at the 10-position. However, a more direct but potentially less selective method for preparing fluoroalcohols is through deoxofluorination of the corresponding diol. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert alcohols to alkyl fluorides.[4][5][6] This method can be applied to 1,10-decanediol, but may result in a mixture of mono- and di-fluorinated products, requiring careful chromatographic separation.

Characterization of 10-Fluorodecanol

A multi-technique approach is essential for the unambiguous characterization of 10-fluorodecanol.

Caption: Workflow for the characterization of 10-fluorodecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 10-fluorodecanol. The presence of fluorine provides a unique handle for analysis.[7][8]

-

¹H NMR:

-

-CH₂F (C10): A triplet of doublets is expected around 4.4 ppm due to coupling with the adjacent methylene protons (C9) and the terminal fluorine atom.

-

-CH₂OH (C1): A triplet around 3.6 ppm is anticipated for the methylene group attached to the hydroxyl group, coupled to the adjacent methylene protons (C2).[9]

-

-OH: A broad singlet, typically between 2.0 and 2.5 ppm, which can be exchanged with D₂O.[9]

-

Aliphatic Chain (-CH₂-)₈: A complex multiplet in the range of 1.2-1.8 ppm corresponding to the remaining methylene protons.

-

-

¹⁹F NMR:

-

A triplet is expected, arising from coupling to the two protons on the C10 carbon. The chemical shift will be in the characteristic range for a primary fluoroalkane. ¹⁹F NMR is highly sensitive and provides a clean spectrum for confirming the presence and environment of the fluorine atom.[10]

-

-

¹³C NMR:

-

C10 (-CH₂F): A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 160-170 Hz) is expected at a downfield chemical shift due to the electronegativity of fluorine.

-

C9: A doublet with a smaller two-bond C-F coupling constant (²JCF ≈ 20 Hz).

-

C1 (-CH₂OH): A signal around 63 ppm.

-

Aliphatic Carbons: Signals for the other methylene carbons will appear in the typical aliphatic region.

-

Expected NMR Data Summary

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -CH₂F | ~4.4 | Triplet of Doublets |

| ¹H | -CH₂OH | ~3.6 | Triplet |

| ¹H | -OH | 2.0 - 2.5 | Broad Singlet |

| ¹H | -(CH₂)₈- | 1.2 - 1.8 | Multiplet |

| ¹⁹F | -CH₂F | Varies | Triplet |

| ¹³C | C H₂F | ~84 | Doublet (¹JCF) |

| ¹³C | C H₂CH₂F | ~30 | Doublet (²JCF) |

| ¹³C | C H₂OH | ~63 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the structure through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176.27.

-

Key Fragmentation Patterns:

-

Alpha Cleavage: Loss of a CH₂OH radical (m/z = 31) from the molecular ion.

-

Dehydration: Loss of a water molecule (m/z = 18) from the molecular ion, which is a common fragmentation pathway for alcohols.[9]

-

Cleavage adjacent to the fluorine atom can also occur.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]

-

O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of the hydroxyl group in an alcohol.[9]

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl chain.[12]

-

C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹, indicating the presence of a primary alcohol.[9]

-

C-F Stretch: An absorption in the range of 1000-1100 cm⁻¹, which may overlap with the C-O stretch.

Characteristic IR Absorptions

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3300 - 3400 | Strong, Broad |

| C-H | Stretch | 2850 - 2960 | Strong |

| C-O | Stretch | 1050 - 1150 | Strong |

| C-F | Stretch | 1000 - 1100 | Strong |

Safety Information

10-fluorodecanol is considered toxic and an irritant.[1] It is also volatile. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1] The reagents used in the synthesis, particularly hydrobromic acid and fluorinating agents, are corrosive and require careful handling.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of 10-fluorodecanol from 1,10-decanediol. The subsequent characterization protocol, employing a combination of NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structure and purity of the final product. By following these detailed procedures and adhering to the necessary safety precautions, researchers can confidently prepare and validate 10-fluorodecanol for a variety of scientific applications.

References

-

ChemBK. (2024, April 9). 334-64-5. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 10-bromo-1-fluoro-decane. Retrieved from [Link]

-

mzCloud. (2023, March 21). 1H,1H,10H,10H-Perfluorodecane-1,10-diol. Retrieved from [Link]

-

Moody, C. A., & Field, J. A. (2006). Method development for the determination of residual fluorotelomer raw materials and perflurooctanoate in fluorotelomer-based products by gas chromatography and liquid chromatography mass spectrometry. Journal of Chromatography A, 1113(1-2), 129-138. Retrieved from [Link]

-

Brummel, C. L. (n.d.). High-Resolution IR Spectroscopy of 2-Fluoroethanol in a Molecular Beam. ResearchGate. Retrieved from [Link]

-

Li, G., et al. (2018). Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. Green Chemistry, 20(14), 3296-3300. Retrieved from [Link]

-

Smith, M., et al. (2025). Experiment data for "Cutting Edge NMR: new tools for analyzing mixtures of fluorinated species". University of Manchester. Retrieved from [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 171. Retrieved from [Link]

- Google Patents. (n.d.). CN101462941B - Technique for preparing 10- bromodecanoic acid by one-step method.

- Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Fluorodecane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]

- Unknown. (n.d.). IR Spectroscopy of Hydrocarbons.

- Unknown. (n.d.). Table of Characteristic IR Absorptions.

-

SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Techniques for the Characterization of Fluoroelastomers. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 10-Bromodecanol | 53463-68-6 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Spectroscopic Characterization of 10-Fluorodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Fluorodecanol, a long-chain aliphatic alcohol terminally substituted with a fluorine atom, represents a class of molecules with significant potential in various scientific domains, including materials science and drug development. The introduction of a fluorine atom can dramatically alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding interactions. A thorough understanding of the spectroscopic signature of 10-fluorodecanol is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in complex biological and chemical systems.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 10-fluorodecanol. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopic interpretation and data from analogous compounds to predict and explain the key spectral features. This approach offers a robust framework for researchers working with or synthesizing 10-fluorodecanol and other related fluorinated compounds.

The Strategic Importance of Fluorine in Molecular Design

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The high electronegativity of fluorine can modulate the acidity of nearby protons, influence conformational preferences, and introduce a unique spectroscopic handle for analytical studies. Specifically, the presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a powerful tool for characterizing fluorinated molecules and their interactions[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 10-fluorodecanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its molecular structure.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of 10-fluorodecanol would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 10-fluorodecanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

The spectral width should be set to approximately 220-240 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

¹⁹F NMR is a highly sensitive technique, often requiring fewer scans than ¹H NMR.[1]

-

A wide spectral width (e.g., -250 to 0 ppm) should be used, with referencing to an external standard like CFCl₃ (0 ppm).

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

-

H-F Correlation Spectroscopy: To probe through-space or through-bond correlations between ¹H and ¹⁹F nuclei.

-

Predicted NMR Spectra of 10-Fluorodecanol

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for 10-fluorodecanol. These predictions are based on established substituent effects and data from similar long-chain alcohols and fluoroalkanes.

Table 1: Predicted ¹H NMR Data for 10-Fluorodecanol (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~3.64 | t | ~6.6 | 2H | -CH₂OH |

| 10 | ~4.45 | dt | ¹JHF ≈ 47.5, ²JHH ≈ 6.0 | 2H | -CH₂F |

| 2 | ~1.58 | p | ~7.0 | 2H | -CH₂CH₂OH |

| 9 | ~1.75 | dp | ²JHF ≈ 25.0, ³JHH ≈ 6.5 | 2H | -CH₂CH₂F |

| 3-8 | ~1.2-1.4 | m | - | 12H | -(CH₂)₆- |

| OH | Variable | br s | - | 1H | -OH |

Rationale for ¹H NMR Predictions:

-

-CH₂OH (Position 1): The protons on the carbon bearing the hydroxyl group are deshielded and expected to appear around 3.64 ppm as a triplet due to coupling with the adjacent methylene group.

-

-CH₂F (Position 10): The protons on the carbon directly attached to the fluorine atom will be significantly deshielded and will exhibit a large one-bond coupling to the ¹⁹F nucleus, resulting in a doublet of triplets.

-

Alkyl Chain: The protons of the long alkyl chain will resonate in the typical upfield region of ~1.2-1.4 ppm as a complex multiplet. The protons on carbons 2 and 9 will be slightly more deshielded due to the proximity of the electronegative oxygen and fluorine atoms, respectively. The protons on carbon 9 will also show a two-bond coupling to the fluorine atom.

-

-OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet.

Table 2: Predicted ¹³C NMR Data for 10-Fluorodecanol (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity (¹³C{¹H}) | Coupling Constant (JCF, Hz) | Assignment |

| 1 | ~63.1 | t | - | -CH₂OH |

| 10 | ~84.5 | d | ¹JCF ≈ 165 | -CH₂F |

| 2 | ~32.8 | t | - | -CH₂CH₂OH |

| 9 | ~30.5 | d | ²JCF ≈ 20 | -CH₂CH₂F |

| 8 | ~25.7 | d | ³JCF ≈ 5 | -CH₂CH₂CH₂F |

| 3-7 | ~29.0-29.5 | m | - | -(CH₂)₅- |

Rationale for ¹³C NMR Predictions:

-

-CH₂OH (Position 1): The carbon attached to the hydroxyl group is expected around 63.1 ppm.

-

-CH₂F (Position 10): This carbon will be significantly deshielded by the fluorine atom and will show a large one-bond carbon-fluorine coupling constant.

-

Alkyl Chain: The carbons of the alkyl chain will resonate in the 25-33 ppm range. Notably, the carbons at positions 9 and 8 will exhibit two- and three-bond couplings to the fluorine atom, respectively. These long-range C-F couplings are a hallmark of fluorinated organic compounds.

Predicted ¹⁹F NMR Spectrum of 10-Fluorodecanol (in CDCl₃)

The ¹⁹F NMR spectrum is expected to show a single signal, a triplet of triplets, due to coupling with the two protons on carbon 10 and the two protons on carbon 9. The chemical shift will be in the characteristic range for a primary fluoroalkane.

-

Chemical Shift (δ, ppm): ~ -218 ppm (relative to CFCl₃)

-

Multiplicity: Triplet of triplets

-

Coupling Constants: ¹JFH ≈ 47.5 Hz, ²JFH ≈ 25.0 Hz

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 10-fluorodecanol will be dominated by absorptions corresponding to O-H, C-H, and C-F bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the salt plates or solvent is first recorded, followed by the spectrum of the sample. The background is then automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 10-Fluorodecanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1465 | Medium | C-H bend (scissoring) |

| ~1055 | Strong | C-O stretch (primary alcohol) |

| ~1100 | Strong | C-F stretch |

Rationale for IR Predictions:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening due to hydrogen bonding.

-

C-H Stretch: Intense bands just below 3000 cm⁻¹ are due to the stretching vibrations of the numerous C-H bonds in the decyl chain.

-

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.

-

C-F Stretch: The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. For a primary fluoroalkane, this is expected around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds like 10-fluorodecanol. Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can also be used to enhance the observation of the molecular ion.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum of 10-Fluorodecanol

-

Molecular Ion (M⁺): The molecular weight of 10-fluorodecanol (C₁₀H₂₁FO) is 176.16 g/mol . The molecular ion peak at m/z 176 is expected to be of low to moderate intensity in an EI spectrum due to facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z 158 ([M-18]⁺) resulting from the dehydration of the alcohol is likely.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom would result in a prominent peak at m/z 31 ([CH₂OH]⁺).

-

Loss of CH₂F: A peak at m/z 143 ([M-33]⁺) due to the loss of the fluoromethyl radical.

-

Fragmentation of the Alkyl Chain: A series of peaks separated by 14 Da (corresponding to CH₂ units) will be observed due to the fragmentation of the long alkyl chain.

-

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic analysis of 10-fluorodecanol.

Sources

"chemical reactivity of the terminal fluorine in 10-fluorodecanol"

An In-Depth Technical Guide to the Chemical Reactivity of the Terminal Fluorine in 10-Fluorodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, primarily due to the unique physicochemical properties imparted by the carbon-fluorine (C-F) bond.[1][2] This guide provides a detailed examination of the chemical reactivity of the terminal fluorine atom in 10-fluorodecanol. While often characterized by its inertness, the reactivity of this terminal C-F bond is a nuanced subject, governed by a delicate interplay of bond strength, polarity, and the specific chemical or biological environment. We will explore the fundamental principles dictating its stability, the conditions required for its chemical transformation, and its fate in metabolic systems, offering field-proven insights and detailed experimental protocols for its study.

The Dichotomy of the Terminal C-F Bond: Strength and Polarity

The reactivity of the terminal fluorine in 10-fluorodecanol is fundamentally dictated by the intrinsic properties of the C-F bond. It is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy (BDE) that can exceed 115 kcal/mol.[3][4] This exceptional strength is a primary contributor to the chemical stability and metabolic resistance of many organofluorine compounds.[4][5]

The bond's character is also defined by the extreme electronegativity of fluorine (4.0 on the Pauling scale) compared to carbon (2.5).[3][4] This disparity induces a significant dipole moment, creating a polarized bond with partial positive charge on the carbon (Cδ+) and a partial negative charge on the fluorine (Fδ-).[6] While this polarity theoretically enhances the carbon's electrophilicity, making it a potential target for nucleophiles, the immense energy required to break the bond typically outweighs this effect, resulting in overall low reactivity.[4]

In the context of 10-fluorodecanol, the long, flexible alkyl chain provides a sterically unhindered environment for the terminal fluorine. However, its electronic influence is minimal, leaving the inherent strength of the C-F bond as the dominant factor controlling its reactivity.

Caption: Core factors influencing C-F bond reactivity.

Navigating the High Activation Barrier: Chemical Transformations

Given the strength of the C-F bond, fluoride is an exceptionally poor leaving group, rendering terminal fluoroalkanes like 10-fluorodecanol largely inert to classical nucleophilic substitution (S_N2) reactions under standard conditions.[7][8] Achieving displacement of the terminal fluorine requires significant energy input or specialized activation strategies.

Forced Nucleophilic Substitution

Direct S_N2 displacement of the terminal fluorine is a formidable challenge. The reaction requires harsh conditions, including high temperatures and the use of potent nucleophiles. Even then, yields are often low, and competing elimination (E2) reactions can occur.

Activation of the C-F bond can be facilitated by enhancing the leaving group ability of fluoride. This can be achieved through:

-

Lewis or Brønsted Acid Catalysis: Protonation or coordination to the fluorine atom can weaken the C-F bond, making it more susceptible to nucleophilic attack.[9][10]

-

Hydrogen-Bonding Solvents: Protic solvents, particularly water, can stabilize the transition state and the departing fluoride ion through strong hydrogen bonds (F···H₂O), thereby lowering the activation energy for substitution.[7][9]

Metal-Mediated C-F Bond Activation

A more contemporary approach involves the use of transition metal complexes. These reactions typically proceed via oxidative addition of the C-F bond to a low-valent metal center.[11][12] While highly effective for fluoroarenes, the activation of aliphatic C-F bonds remains a significant area of research. Such methods are generally more complex and substrate-dependent but offer pathways to functionalization that are inaccessible through traditional means.[13]

The Biological Arena: Metabolic Fate of 10-Fluorodecanol

For drug development professionals, understanding the metabolic stability of a molecule is paramount. The C-F bond is often installed to block metabolic oxidation at a specific position, thereby increasing a drug's half-life.[1][14] While 10-fluorodecanol is expected to be more metabolically robust than its non-fluorinated analog, it is not entirely inert in biological systems.

Phase I Metabolism: Oxidation of the Hydroxyl Group

The primary site of metabolic attack on 10-fluorodecanol is not the C-F bond but the terminal hydroxyl group. This process is analogous to the metabolism of natural long-chain alcohols.[15]

-

Oxidation to Aldehyde: The alcohol is first oxidized to 10-fluorodecanal by alcohol dehydrogenases (ADHs).

-

Oxidation to Carboxylic Acid: The resulting aldehyde is rapidly converted to 10-fluorodecanoic acid by aldehyde dehydrogenases (ALDHs).

Defluorination Pathways

Once converted to 10-fluorodecanoic acid, the molecule can enter fatty acid β-oxidation pathways. This metabolic cascade can lead to the cleavage of the C-F bond. However, recent studies have also highlighted direct enzymatic defluorination mechanisms, even for non-activated fluoroalkanes.[16]

-

Oxidative Defluorination: Cytochrome P450 (CYP) enzymes can hydroxylate the carbon atom adjacent (α) to the fluorine. The resulting α-fluoroalcohol is unstable and can spontaneously eliminate hydrogen fluoride (HF) to form an aldehyde.[17]

-

Hydrolytic Defluorination: More surprisingly, recent evidence has demonstrated that human microsomal enzymes, other than CYPs, can catalyze the direct hydrolytic cleavage of a terminal C-F bond in a fluoropentyl moiety, a process previously thought to be restricted to prokaryotes.[16][18] This pathway proceeds without the need for oxidative co-factors.

-

Dehalogenases: Specialized bacterial enzymes, such as haloacid dehalogenases, are known to cleave C-F bonds, particularly in α-fluoro-substituted carboxylic acids that can be formed during β-oxidation.[19][20]

Caption: Proposed metabolic pathway of 10-fluorodecanol.

Experimental Workflows & Protocols

To practically assess the reactivity of 10-fluorodecanol, a combination of synthetic, mechanistic, and biological assays is required.

Protocol 1: Synthesis of 10-Fluorodecanol via Deoxofluorination

This protocol describes the synthesis from the commercially available 1,10-decanediol.

Objective: To prepare 10-fluorodecanol for subsequent reactivity studies.

Materials:

-

1,10-Decanediol

-

Diethylaminosulfur trifluoride (DAST) or alternative deoxofluorinating agent

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 1,10-decanediol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar) and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add DAST (1.1 eq) dropwise to the stirred solution. Causality: DAST is a potent deoxofluorinating agent that converts alcohols to alkyl fluorides. The reaction is performed at low temperature to control its high reactivity and minimize side products.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution. Causality: The bicarbonate quench neutralizes the acidic byproducts of the DAST reaction.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure 10-fluorodecanol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism and identify potential metabolites of 10-fluorodecanol.

Materials:

-

10-Fluorodecanol (in DMSO stock solution)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile with an internal standard

-

96-well incubation plate and plate shaker/incubator

-

LC-MS/MS system

Procedure:

-

Prepare a master mix of phosphate buffer and the NADPH regenerating system.

-

Add HLM to the master mix to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm at 37 °C for 10 minutes.

-

Initiate the reaction by adding 10-fluorodecanol to a final concentration of 1 µM. Include control wells without the NADPH regenerating system. Causality: The NADPH-free control is self-validating; it distinguishes between CYP-mediated oxidative metabolism (which requires NADPH) and other potential enzymatic or non-enzymatic degradation.

-

Incubate the plate at 37 °C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Analyze samples to quantify the disappearance of the parent compound (10-fluorodecanol) and to screen for the appearance of predicted metabolites (e.g., 10-fluorodecanoic acid).

Caption: Experimental workflow for HLM stability assay.

Analytical Methodologies for Monitoring Reactivity

A multi-faceted analytical approach is essential for comprehensively studying the reactivity of 10-fluorodecanol.

| Analytical Technique | Application in 10-Fluorodecanol Studies | Key Insights Provided |

| ¹⁹F NMR Spectroscopy | Direct monitoring of reactions involving the C-F bond. | Unambiguous signal for the fluorine atom. Changes in chemical shift indicate transformation. Allows for quantification of starting material and fluorinated products.[21][22] |

| LC-MS/MS | Quantification of parent compound and identification of metabolites or reaction products. | High sensitivity and selectivity for tracking low-concentration species in complex matrices like microsomal incubates or reaction mixtures.[23] |

| Fluoride Ion-Selective Electrode (ISE) | Measurement of inorganic fluoride (F⁻) released into solution. | Direct evidence of C-F bond cleavage. Essential for quantifying the extent of defluorination in chemical or enzymatic reactions.[24] |

| Gas Chromatography (GC) | Analysis of volatile derivatives or products. | Can be used after derivatization to detect and quantify fluoride as trimethylfluorosilane (TMFS) with very high sensitivity.[24] |

Conclusion and Future Perspectives

The terminal fluorine of 10-fluorodecanol embodies the characteristic inertness of primary alkyl fluorides, a direct consequence of the formidable strength of the C-F bond.[4] This stability makes it an attractive moiety for designing metabolically robust molecules. However, this guide demonstrates that its reactivity is not absolute. Under forcing chemical conditions or, more significantly, in the presence of specific metabolic enzymes, the C-F bond can be cleaved.[9][16]

For professionals in drug development, this presents both an opportunity and a challenge. The stability can be harnessed to improve pharmacokinetic profiles, but the potential for metabolic activation and release of fluoride ions must be carefully evaluated.[1] Future research will undoubtedly focus on developing more selective and milder catalytic methods for C-F functionalization and further elucidating the specific human enzymes responsible for hydrolytic defluorination, paving the way for more predictable and rational design of fluorinated therapeutics.

References

-

Paquin, J. F., et al. (2013). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. [Link]

-

Fiveable. (2025). Alkyl Fluorides Definition. Organic Chemistry Key Term. [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. [Link]

-

Paquin, J. F., et al. (2013). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. [Link]

-

Laerdahl, J. K., et al. (2005). Nucleophilic identity substitution reactions. The reaction between hydrogen fluoride and protonated alkyl fluorides. Organic & Biomolecular Chemistry. [Link]

-

University of Oxford. (2025). A new route to nucleophilic substitution with potassium fluoride. Department of Chemistry News. [Link]

-

Eisenstein, O., & Perutz, R. N. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews. [Link]

-

Eisenstein, O., & Perutz, R. N. (2017). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. [Link]

-

Grokipedia. (n.d.). Carbon–fluorine bond. [Link]

-

Haschimi, B., et al. (2024). Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? Drug Metabolism and Disposition. [Link]

-

University of Bristol. (n.d.). Properties of fluoroalkanes. Chemistry Teaching Resources. [Link]

-

bioRxiv. (2025). Metabolic effects and biotransformation of perfluorohexyloctane (F6H8) in human hepatocytes. [Link]

-

TRACE: Tennessee Research and Creative Exchange. (n.d.). Metabolomics, genomics and transcriptomics unravel fluoroalkane metabolism in Pseudomonas sp. strain 273. [Link]

-

Royal Society of Chemistry. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Dalton Transactions. [Link]

-

ResearchGate. (n.d.). CHEMICAL SENSORS: PROMISING TOOLS FOR THE ONLINE MONITORING OF FLUORIDES. [Link]

-

Royal Society of Chemistry. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Chemical Society Reviews. [Link]

-

ResearchGate. (2025). Enzymatic Defluorination of a Terminally Monofluorinated Pentyl Moiety: Oxidative or Hydrolytic Mechanism? [Link]

-

Wallace, M. A., et al. (2022). Enzymatic carbon–fluorine bond cleavage by human gut microbes. Proceedings of the National Academy of Sciences. [Link]

-

Semantic Scholar. (n.d.). Enzymatic Defluorination of a Terminally Monofluorinated Pentyl Moiety: Oxidative or Hydrolytic Mechanism? [Link]

-

Baran Lab, Scripps Research. (2020). Get the F Out! C-F Bond Functionalization. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

National Center for Biotechnology Information. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]

-

ResearchGate. (2019). (PDF) Enzymatic defluorination of fluorinated compounds. [Link]

-

ACS Publications. (2020). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. Organometallics. [Link]

-

MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. [Link]

-

UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

-

American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Poster Board #1245. [Link]

-

ResearchGate. (2025). Biodegradation and biotransformation of organofluorine compounds. [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. [Link]

-

Chemistry World. (2006). Natural metabolism of fluorine. [Link]

-

ACS Publications. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science. [Link]

-

Thieme. (n.d.). 2.6. Reactions of Fluorine in the Presence of Solvents. [Link]

-

Chemistry Stack Exchange. (2018). Reactivity of fluorine compound. [Link]

-

Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. [Link]

-

PubMed. (n.d.). Metabolism of long-chain alcohols in cell suspension cultures of soya and rape. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

-

bioRxiv. (2025). Metabolic effects and biotransformation of perfluorohexyloctane (F6H8) in human hepatocytes. [Link]

-

Royal Society of Chemistry. (n.d.). Binary conformers of a flexible, long-chain fluoroalcohol: dispersion controlled selectivity and relative abundances in a jet. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (n.d.). Synthesis of organic fluorescent molecules 10, 11, and 12 through programmed arylations. [Link]

-

PubMed. (n.d.). Long-chain F-18 fatty acids for the study of regional metabolism in heart and liver. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic identity substitution reactions. The reaction between hydrogen fluoride and protonated alkyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B513315G [pubs.rsc.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. baranlab.org [baranlab.org]

- 14. mdpi.com [mdpi.com]

- 15. Metabolism of long-chain alcohols in cell suspension cultures of soya and rape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. "Metabolomics, genomics and transcriptomics unravel fluoroalkane metabo" by Yongchao Xie [trace.tennessee.edu]

- 20. Enzymatic carbon–fluorine bond cleavage by human gut microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 22. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

A Comprehensive Technical Guide to the Solubility of 10-Fluorodecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 10-fluorodecanol, a terminally fluorinated long-chain alcohol, in a variety of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, materials science, and chemical synthesis. This document elucidates the theoretical principles governing its solubility, drawing comparisons with its non-fluorinated analog, 1-decanol. It further presents a robust theoretical framework for predicting solubility using Hansen Solubility Parameters (HSP) and provides a detailed experimental protocol for the accurate determination of its solubility. This guide is intended to be a comprehensive resource for researchers and professionals working with or considering the use of 10-fluorodecanol.

Introduction: The Significance of 10-Fluorodecanol and its Solubility

10-Fluorodecanol (C₁₀H₂₁FO) is a specialty chemical that has garnered interest in various scientific and industrial fields. The presence of a single, terminal fluorine atom on a ten-carbon aliphatic chain imparts unique physicochemical properties that differentiate it from its non-fluorinated counterpart, 1-decanol. These properties, including altered polarity, hydrogen bonding capacity, and lipophilicity, directly influence its solubility in different media.

A thorough understanding of the solubility of 10-fluorodecanol is paramount for:

-

Drug Development: As a potential excipient or a component in drug delivery systems, its solubility in various pharmaceutically acceptable solvents is a critical parameter for formulation design, ensuring bioavailability and stability.

-

Materials Science: In the synthesis of fluorinated polymers and surfactants, controlling the solubility of monomeric precursors like 10-fluorodecanol is essential for reaction kinetics and the final properties of the material.

-

Chemical Synthesis: Its use as a reactant or a solvent in organic synthesis necessitates a clear understanding of its miscibility with other reagents and solvent systems.

This guide will delve into the molecular interactions that dictate the solubility of 10-fluorodecanol and provide both predictive and experimental tools to assess its behavior in a range of organic solvents.

Theoretical Framework: Intermolecular Forces and the Impact of Terminal Fluorination

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic manifestation of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. The primary intermolecular forces influencing the solubility of 10-fluorodecanol are:

-

Van der Waals Forces (Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron density. The long, ten-carbon chain of 10-fluorodecanol contributes significantly to its overall van der Waals interactions.

-

Dipole-Dipole Interactions: The polar carbon-fluorine (C-F) and hydroxyl (O-H) bonds in 10-fluorodecanol create permanent dipoles, leading to electrostatic attractions with other polar molecules.

-

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents like alcohols and water. The fluorine atom, with its high electronegativity, can also act as a weak hydrogen bond acceptor.

The terminal fluorine atom in 10-fluorodecanol introduces several key modifications to its molecular properties compared to 1-decanol:

-

Increased Polarity: The highly electronegative fluorine atom induces a significant dipole moment at the end of the alkyl chain, increasing the overall polarity of the molecule.

-

Altered Hydrogen Bonding: While the primary site for hydrogen bonding remains the hydroxyl group, the electron-withdrawing effect of the fluorine atom can influence the acidity of the hydroxyl proton, potentially affecting the strength of hydrogen bonds.

-

Lipophobicity of the Fluorinated Moiety: The -CH₂F group exhibits a degree of lipophobicity, which can influence its interaction with nonpolar, hydrocarbon-based solvents.

These modifications suggest that the solubility of 10-fluorodecanol will differ from that of 1-decanol, particularly in its interactions with polar and nonpolar solvents. While 1-decanol is known to be soluble in many organic solvents such as ethanol and ether, the introduction of the fluorine atom is expected to enhance its affinity for more polar environments.[1][2]

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

A powerful tool for predicting the solubility of a substance is the Hansen Solubility Parameter (HSP) model.[3] This model decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonding.

Each molecule is assigned a set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation:

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for 10-Fluorodecanol

Table 1: Estimated Hansen Solubility Parameters for 10-Fluorodecanol

| Parameter | Value (MPa⁰⁵) |

| δd (Dispersion) | 16.5 |

| δp (Polar) | 6.0 |

| δh (Hydrogen Bonding) | 10.0 |

Note: These values are estimations and should be used as a predictive tool, with experimental verification recommended.

Application of HSP to Predict the Solubility of 10-Fluorodecanol

Using the estimated HSP for 10-fluorodecanol, we can predict its solubility in various organic solvents by comparing their respective HSP values. A smaller calculated Ra value suggests better solubility.

Table 2: Predicted Solubility of 10-Fluorodecanol in Common Organic Solvents based on Hansen Solubility Parameters

| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) | Ra (Predicted Solubility) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 13.3 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.1 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Excellent |

| Toluene | 18.0 | 1.4 | 2.0 | 9.7 | Good |

| Hexane | 14.9 | 0.0 | 0.0 | 13.0 | Poor |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.7 | Excellent |

Interpretation of Results:

-

Excellent Predicted Solubility: Acetone, ethyl acetate, and chloroform are predicted to be excellent solvents for 10-fluorodecanol due to their low Ra values, indicating a good match in their dispersion, polar, and hydrogen bonding characteristics.

-

Good Predicted Solubility: Ethanol and toluene are also predicted to be good solvents.

-

Moderate to Poor Predicted Solubility: Methanol, with its very high hydrogen bonding component, and hexane, being a nonpolar solvent with no polar or hydrogen bonding character, are predicted to be less effective solvents.

This predictive framework provides a strong starting point for solvent selection in various applications involving 10-fluorodecanol.

Experimental Determination of Solubility

While theoretical predictions are invaluable, experimental verification is crucial for confirming the solubility of 10-fluorodecanol in specific solvents. The following protocol outlines a reliable method for determining the solubility of a long-chain alcohol like 10-fluorodecanol.

Materials and Equipment

-

10-Fluorodecanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a suitable detector)

Experimental Workflow Diagram

Sources

Thermal Stability Profile of 10-Fluorodecanol: Mechanisms and Experimental Validation

Executive Summary

10-Fluorodecanol (CAS: 334-64-5) represents a specialized class of

This guide provides a rigorous technical analysis of its thermal behavior, defining the operational windows for distillation, synthesis, and storage.[2][3] Unlike perfluorinated alcohols, which exhibit extreme thermal resistance, 10-fluorodecanol follows a stability profile more analogous to 1-decanol but with specific decomposition pathways driven by hydrogen fluoride (HF) elimination at elevated temperatures.[2][3]

Physicochemical Baseline & Thermal Limits[1][2][3]

To understand the thermal stability, we must first establish the thermodynamic baseline.[3] The separation of the fluorine atom from the hydroxyl group (C1 vs. C10) minimizes inductive destabilization, rendering the molecule relatively stable compared to vicinal fluoroalcohols (e.g., 2-fluoroethanol).[2][3]

Table 1: Thermal & Physical Properties of 10-Fluorodecanol

| Property | Value | Technical Context |

| Molecular Structure | C10 separation prevents intramolecular H-bonding between F and OH.[1][2] | |

| Molecular Weight | 176.27 g/mol | Moderate volatility.[2][3] |

| Boiling Point (BP) | 241.8°C (at 760 mmHg) | Critical Parameter: The molecule is stable in the liquid phase up to this temperature under standard pressure.[2][3] |

| Flash Point | 132.4°C | Flammability risk precedes thermal decomposition.[2][3] |

| Melting Point | 22°C | Solid-liquid transition occurs near ambient temperature.[1][2][3] |

| Predicted LogP | ~3.5 - 4.0 | Lipophilic character; relevant for biphasic thermal extractions.[1][2][3] |

Analyst Note: The boiling point of 241.8°C serves as the proven lower bound of thermal stability.[2] If the molecule decomposed significantly below this temperature, atmospheric distillation would be impossible.[2][3]

Mechanisms of Thermal Degradation

When characterizing the thermal stability of 10-fluorodecanol, researchers must account for two primary decomposition pathways that activate above the boiling point or in the presence of catalytic impurities (Lewis acids/bases).

A. Dehydration (Ether/Alkene Formation)

Similar to non-fluorinated long-chain alcohols, the hydroxyl group is the most thermally labile moiety.[2][3]

-

Mechanism: Protonation or thermal activation leads to the loss of water.[2][3]

-

Product: 10-fluorodec-1-ene or bis(10-fluorodecyl) ether.[1][2]

-

Onset: Typically >250°C without catalyst; significantly lower with acidic impurities.[2][3]

B. Dehydrofluorination (HF Elimination)

The C-F bond in primary alkyl fluorides is exceptionally strong (BDE ~107 kcal/mol).[2][3] However, at extreme temperatures (>300°C) or in the presence of strong bases, HF elimination can occur.[2][3]

-

Mechanism: E2 elimination removing the fluorine and a hydrogen from C9.[2][3]

-

Product: Dec-9-en-1-ol.

-

Safety Implication: Generation of HF gas is a critical safety hazard during uncontrolled thermal events (e.g., fire).[2][3]

Experimental Assessment Protocols

For drug development and materials science applications, relying on literature values is insufficient.[2][3] The following self-validating protocols ensure precise determination of stability limits for your specific batch (accounting for purity-dependent stability).

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of decomposition (

-

Sample Prep: Load 5–10 mg of 10-fluorodecanol into an alumina crucible.

-

Atmosphere: Run under

(inert) to test pure thermal stability, and Air (oxidative) to test storage stability. Flow rate: 50 mL/min.[2][3] -

Ramp: Heat from 40°C to 400°C at 10°C/min.

-

Validation Criteria:

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Detect exothermic decomposition events (run in sealed high-pressure gold-plated pans to suppress evaporation).[1][2]

-

Sealing: Hermetically seal 2–3 mg of sample.

-

Ramp: 5°C/min from 25°C to 350°C.

-

Analysis: Look for exothermic peaks.[2][3] An exotherm indicates bond breaking/formation (decomposition).[2][3] The onset of the exotherm is the Safe Upper Limit .[2]

Visualization: Stability Testing Workflow

The following diagram outlines the logical flow for validating the thermal stability of a new batch of 10-fluorodecanol.

Caption: Logical workflow for validating thermal stability limits before scale-up.

Operational Guidelines for Researchers

Synthesis & Distillation[1][2][3][4]

-

Vacuum Distillation: While the atmospheric BP is 241.8°C, it is strongly recommended to distill under reduced pressure to minimize thermal history.[2][3]

-

Bath Temperature: Do not exceed 180°C on the heating bath to prevent localized superheating and potential HF elimination at the flask wall.

Storage & Handling[1][2][3][5]

-

Temperature: Store at 2–8°C (Refrigerated). While thermally stable, the melting point (22°C) means it fluctuates between liquid and solid at room temperature, which can promote phase-separation of impurities.[2][3]

-

Incompatibility: Avoid storage with strong oxidizing agents (e.g., nitric acid, permanganates) or strong Lewis acids (

,

References

-

ChemBK. (2024).[2][3] 10-fluorodecan-1-ol Physicochemical Properties and Safety Data. Retrieved from [1][2][3]

-

PubChem. (2024).[2][3][4] Decanal, 10-fluoro- (Compound Summary). National Library of Medicine.[2][3] Retrieved from [2][3]

-

Fluoryx Labs. (2024).[2][3] General Properties of Fluorinated Alkanes. Retrieved from [2][3]

-

Organic Chemistry Portal. (2016). Deoxyfluorination and Stability of Alkyl Fluorides. Retrieved from [2][3]

-

ScienceDirect. (2011).[2][3] Thermodynamic analysis of alcohol effect on thermal stability. Retrieved from [2][3]

Sources

An In-depth Technical Guide to ω-Fluoroalcohols: Synthesis, Properties, and Applications

Introduction

In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation, profoundly influencing fields from medicinal chemistry to materials science. Among the diverse class of organofluorine compounds, ω-fluoroalcohols—aliphatic alcohols bearing a fluorine atom at the terminal (ω) position—represent a uniquely valuable, yet often overlooked, structural motif. These molecules, with the general structure F-(CH₂_n_)-OH, possess a subtle yet powerful combination of properties derived from the extreme electronegativity of the terminal fluorine and the hydrogen-bonding capability of the distal hydroxyl group.

Unlike their more common α- or β-fluorinated counterparts, the significant separation between the two functional groups in ω-fluoroalcohols (for n ≥ 4) results in distinct electronic and conformational effects. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of ω-fluoroalcohols. It delves into their unique physicochemical properties, details established and emerging synthetic methodologies, and explores their expanding applications, offering a field-proven perspective on why these molecules are critical tools for molecular design and innovation.

PART 1: The Unique Physicochemical Profile of ω-Fluoroalcohols

The defining characteristic of an ω-fluoroalcohol is the electronic tug-of-war between the highly electronegative fluorine atom and the protic hydroxyl group, mediated by a flexible alkyl chain. This arrangement imparts a unique set of properties that distinguish them from non-fluorinated alcohols and other fluorinated isomers.

Acidity and Hydrogen Bonding

The electron-withdrawing inductive effect of the fluorine atom increases the acidity of the hydroxyl proton compared to its non-fluorinated analog. While this effect is most pronounced in α- and β-fluoroalcohols, it persists even across longer alkyl chains. More importantly, fluoroalcohols are excellent hydrogen bond donors, a property that is enhanced by the presence of fluorine.[1][2] This strong hydrogen-bonding capability, coupled with low nucleophilicity, makes them powerful solvents and additives capable of stabilizing cationic intermediates and promoting reactions that are sluggish in conventional protic solvents.[3]

Polarity and Lipophilicity (logP)

The impact of terminal fluorination on lipophilicity is nuanced and challenges the common assumption that fluorination always increases lipophilicity. For aliphatic compounds, monofluorination consistently leads to a decrease in the logP value (increased hydrophilicity) compared to the parent alkanol.[4] This effect is substantial; for example, monofluorination at the terminal position of 1-pentanol can decrease the logP by nearly one unit.[4] This is a critical consideration in drug design, where modulating lipophilicity is key to optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile. However, as the degree of fluorination increases (e.g., in CF₂H or CF₃ groups), lipophilicity generally increases.[5]

Comparative Physicochemical Data

The following table summarizes key physical properties for a selection of ω-fluoroalcohols, illustrating the trends discussed.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) |

| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.810 | ~16-18 |

| 4-Fluoro-1-butanol | C₄H₉FO | 92.11 | ~129.4 | ~0.903 | ~15.0 |

| 1-Hexanol | C₆H₁₄O | 102.17 | 157.5 | 0.814 | ~16-18 |

| 6-Fluoro-1-hexanol | C₆H₁₃FO | 120.17 | 156-157 | 1.048 | N/A |

Data sourced from references[6][7][8][9][10]. pKa values are estimates based on trends.

PART 2: Strategic Synthesis of ω-Fluoroalcohols

The synthesis of ω-fluoroalcohols requires methods that can introduce a single fluorine atom at a terminal, unactivated sp³ carbon or, conversely, introduce a hydroxyl group at the other end of a fluoroalkyl chain. Several robust strategies have been developed to achieve this.

Key Synthetic Pathways Overview

The diagram below illustrates the primary retrosynthetic approaches for constructing ω-fluoroalcohols, which are detailed in the following sections.

Sources

- 1. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 2. Fluoroalcohols for chemical modification of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Hexanol, 6-fluoro- | C6H13FO | CID 9768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 14.3 Physical Properties of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis, Isolation, and Characterization of Fluorinated Long-Chain Alcohols

Introduction: The Strategic Importance of Fluorinated Long-Chain Alcohols

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated long-chain alcohols, a key class of these compounds, possess a unique combination of physicochemical properties that render them invaluable as pharmaceutical intermediates and advanced materials.[2][3] Their synthesis and purification, however, present distinct challenges that require specialized knowledge and techniques. This guide provides an in-depth exploration of the discovery, synthesis, isolation, and characterization of these critical molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Unique Physicochemical Properties Imparted by Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, dramatically alters a molecule's properties. The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, and the low polarizability of fluorine atoms lead to compounds with enhanced metabolic stability, altered acidity/basicity, and unique conformational preferences.[2][4] Fluorinated alcohols exhibit high polarity, strong hydrogen-bonding capabilities, and often, a preference to self-associate, creating so-called "fluorous" phases that are distinct from both hydrophilic and lipophilic environments.[3][5][6] These properties make them not only interesting synthetic targets but also powerful solvents and promoters for a variety of organic reactions.[6][7]

Impact on Pharmacokinetics and Pharmacodynamics in Drug Development

In medicinal chemistry, the introduction of fluorinated moieties is a well-established strategy to optimize drug candidates.[1] Fluorination can significantly improve a drug's metabolic stability by blocking sites of enzymatic oxidation, thereby increasing its half-life and bioavailability.[4][8] Furthermore, the electronic effects of fluorine can modulate the pKa of nearby functional groups, enhancing a molecule's binding affinity and selectivity for its biological target.[2] The resulting improvements in pharmacokinetic (PK) and pharmacodynamic (PD) profiles are a primary driver for the synthesis of novel fluorinated building blocks, including long-chain alcohols. Today, over half of all newly approved small-molecule drugs contain fluorine, a testament to its strategic importance.[2]

Overview of Applications Beyond Pharmaceuticals

Beyond their role in medicine, fluorinated alcohols are critical components in other advanced technologies. They serve as precursors for surfactants, lubricants, and polymers with high thermal and chemical resistance.[9] In electronics, they are employed for cleaning semiconductors and as components in electrolytes for lithium batteries and fuel cells.[9] Their unique solubilizing properties also make them useful in the synthesis and processing of other fluorinated materials.[3]

Synthetic Strategies for Fluorinated Long-Chain Alcohols

The synthesis of fluorinated long-chain alcohols is a non-trivial endeavor, often complicated by the high reactivity and hazardous nature of many fluorinating agents.[10][11][12] Method selection depends heavily on the desired degree and position of fluorination, as well as the overall complexity of the target molecule.

Deoxofluorination of Precursor Alcohols

One of the most direct methods to introduce fluorine is through the deoxofluorination of a corresponding non-fluorinated or partially fluorinated alcohol. This process involves the replacement of a hydroxyl group with a fluorine atom.

Causality and Mechanistic Insight: Reagents like diethylaminosulfur trifluoride (DAST) and (2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used.[12] The reaction proceeds via the activation of the alcohol's hydroxyl group, forming a good leaving group, which is then displaced by a fluoride ion. The choice of reagent is critical; while effective, traditional reagents can be hazardous and may promote side reactions.[12] Newer reagents have been developed that are easier to handle, more thermally stable, and offer greater selectivity, minimizing the formation of elimination byproducts.[12]

Experimental Protocol: Representative Deoxofluorination of a Tertiary Alcohol [13]

-

Preparation: In a fume hood, add the tertiary alcohol substrate (1.0 eq.) to a thoroughly dried reaction vessel containing an inert solvent (e.g., dichloromethane, DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the deoxofluorinating agent (e.g., Deoxo-Fluor, 1.2 eq.) to the stirred solution. Caution: These reagents are moisture-sensitive and can release HF upon decomposition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC/MS.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Building Block Approaches: From Fluorinated Precursors

An alternative strategy involves constructing the carbon skeleton using smaller, readily available fluorinated building blocks. This approach offers greater control over the final structure.

-

From Hexafluoroisopropanol (HFIP) Derivatives: HFIP is a common fluorinated solvent and a versatile starting material.[8] Synthetic routes have been developed that involve a base-promoted defluorination followed by carbon-carbon bond formation, or the direct assembly of a pentafluorinated precursor followed by the reduction of a carbonyl group to install the alcohol functionality.[8]

-

Copper-Catalyzed Synthesis: A novel method involves the copper(I)-catalyzed reaction of alkylboranes with ketones.[9] This approach facilitates the synthesis of diverse fluorinated compounds by forming a C-C bond between the alkyl group and the ketone.[9]

-

Radical Reactions: Partially fluorinated long-chain alcohols have been synthesized via a radical reaction followed by a reductive step, offering another pathway to these complex molecules.[14][15]

Challenges and Mitigation in Synthesis

The synthesis of these compounds is often plagued by specific challenges that require careful experimental design to overcome.

| Challenge | Causality & Explanation | Mitigation Strategy |

| Side Reactions | The basicity of some fluoride sources can promote E2 elimination, especially with secondary and tertiary alcohols, leading to alkene byproducts. Carbocation intermediates in SN1-like pathways can also undergo rearrangements.[16] | Use milder, less basic fluorinating agents. Lowering the reaction temperature can suppress elimination pathways. Favor SN2 conditions by using less ionizing solvents and more nucleophilic fluoride sources.[16] |

| Controlling Fluorination | For substrates with multiple reactive sites, achieving selective monofluorination over polyfluorination can be difficult as the reactivity of the product may be similar to the starting material.[11] | Carefully control the stoichiometry of the fluorinating agent. Modify reaction conditions (temperature, time, catalyst) to favor the desired product.[11] |

| Handling Hazardous Reagents | Many fluorination methods employ toxic and corrosive reagents like fluorine gas or hydrogen fluoride (HF), which require specialized equipment and handling procedures.[10][12] | Utilize modern, safer fluorinating reagents (e.g., solid, crystalline sources like Selectfluor or Deoxo-Fluor).[12] Employ flow chemistry reactors to contain hazardous reagents and allow for in-line purification.[10] |

Isolation and Purification Workflows

The unique properties of fluorinated compounds necessitate specialized purification techniques, as their polarity and solubility often differ significantly from their non-fluorinated counterparts.

Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a powerful affinity-based method that leverages the strong, non-covalent interactions between highly fluorinated molecules ("fluorous-fluorous" interactions).[5] Molecules tagged with a long perfluoroalkyl "ponytail" are selectively retained on a fluorinated adsorbent (like fluorous silica gel), while non-fluorinated impurities are washed away.[5]

Self-Validating Principle: This technique is inherently self-validating. The fluorous tag dominates the molecule's retention behavior, ensuring that only successfully tagged (i.e., desired) molecules are retained, providing a highly selective, one-pass purification method.[5] It is particularly effective for purifying long oligonucleotides and other complex molecules where traditional chromatography may fail.[5]

Workflow: Fluorous Solid-Phase Extraction (F-SPE)

Caption: Workflow for fluorous solid-phase extraction (F-SPE).